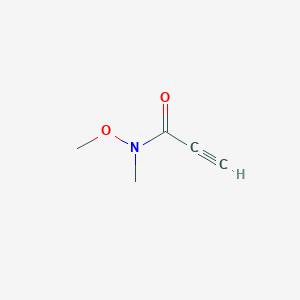

N-Methoxy-N-methylpropiolamide

Description

Historical Development and Significance of N-Methoxy-N-methylamides (Weinreb Amides) in Controlled Chemical Transformations

The development of N-methoxy-N-methylamides, or Weinreb amides, by Steven M. Weinreb and Steven Nahm in 1981 marked a significant advancement in organic synthesis. nih.gov These compounds serve as effective acylating agents that, unlike many other carboxylic acid derivatives, can react with highly reactive organometallic reagents, such as organolithiums and Grignard reagents, to produce ketones in good yields without the common problem of over-addition to form tertiary alcohols. nih.govhighfine.com

The key to this controlled reactivity lies in the formation of a stable, metal-chelated tetrahedral intermediate. nih.gov The N-methoxy and N-methyl substituents on the amide nitrogen play a crucial role in stabilizing this intermediate, preventing its collapse and subsequent reaction with a second equivalent of the organometallic reagent. nih.gov This stability allows for the clean and high-yielding synthesis of ketones, a fundamental transformation in organic chemistry. nih.govhighfine.com

The general stability and ease of preparation of Weinreb amides from carboxylic acids or their derivatives have contributed to their widespread adoption in the synthesis of complex natural products and pharmaceuticals. nih.gov

Table 1: Reactivity of Weinreb Amides with Organometallic Reagents

| Organometallic Reagent | Product | Advantage | Reference |

| Grignard Reagents | Ketone | Avoids over-addition to tertiary alcohol | nih.govhighfine.com |

| Organolithium Reagents | Ketone | Avoids over-addition to tertiary alcohol | nih.govhighfine.com |

| Hydride Reagents | Aldehyde | Controlled reduction | nih.gov |

The Unique Role of the Propiolamide (B17871) Moiety as a Synthetic Platform and Reactivity Center

The propiolamide moiety, which contains a carbon-carbon triple bond conjugated to a carbonyl group, endows N-methoxy-N-methylpropiolamide with a unique and versatile reactivity profile. This functionality serves as both a synthetic platform for the introduction of further molecular complexity and a center for a variety of chemical transformations.

The electron-withdrawing nature of the Weinreb amide activates the alkyne for nucleophilic attack. A key example of this is the reaction of N-methoxy-N-methylamides with the lithium or sodium acetylide of ethyl propynoate. This reaction proceeds through an acyl substitution followed by a conjugate addition of the liberated N-methoxy-N-methylamine to the carbon-carbon triple bond, furnishing (E)-N-methoxy-N-methyl-β-enaminoketoesters. nih.govhighfine.com These products are valuable precursors for the synthesis of densely functionalized heterocyclic compounds, such as pyrazoles, through regioselective cyclocondensation reactions with hydrazines. nih.gov

The alkyne functionality of the propiolamide moiety also presents the potential for participation in various cycloaddition reactions. While specific examples with this compound are not extensively documented, related ynamides (compounds with a nitrogen atom attached to a carbon-carbon triple bond) are known to undergo a variety of cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to form diverse heterocyclic and carbocyclic structures. nih.gov This suggests that this compound could serve as a valuable partner in such transformations.

Furthermore, the triple bond is susceptible to Michael-type additions, where nucleophiles add to the β-carbon of the alkyne. nih.gov This reaction provides a pathway for the introduction of a wide range of functional groups and the construction of new carbon-carbon and carbon-heteroatom bonds.

Overview of Key Academic Research Directions for this compound Derivatives

Current and future academic research involving this compound and its derivatives is primarily focused on leveraging its unique reactivity for the efficient synthesis of complex and biologically relevant molecules.

A significant research direction is the continued exploration of these compounds as precursors for the synthesis of a wide array of heterocycles. nih.govhighfine.com The ability to generate highly functionalized intermediates, such as β-enaminoketoesters, opens up avenues for the construction of various five- and six-membered ring systems. nih.gov The development of stereoselective and regioselective methods for these transformations is a key area of interest.

Another promising research avenue is the investigation of the cycloaddition reactivity of this compound. This includes its potential use as a dipolarophile in 1,3-dipolar cycloadditions to generate five-membered heterocyclic rings and as a dienophile in Diels-Alder reactions for the synthesis of six-membered rings. nih.govnih.govmasterorganicchemistry.com The electronic nature of the propiolamide system suggests it could be a reactive partner in these transformations, offering a direct route to complex cyclic structures.

Furthermore, there is potential for the development of novel cascade reactions initiated by nucleophilic attack on the propiolamide moiety. nih.gov Such cascades could allow for the rapid assembly of intricate molecular architectures from simple starting materials, a highly desirable goal in modern organic synthesis. The exploration of new catalysts and reaction conditions to control the outcome of these reactions is an active area of research.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylprop-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-5(7)6(2)8-3/h1H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWHCYFXYZHIIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of N Methoxy N Methylpropiolamide

Controlled Nucleophilic Acyl Substitution Reactions

The N-methoxy-N-methylamide group is a cornerstone of controlled acyl substitution, primarily because it reacts with potent nucleophiles to form a highly stable tetrahedral intermediate. acs.orgnih.govclockss.orgrsc.org This stability is the key to its synthetic utility, preventing the common problem of over-addition that plagues reactions with other carboxylic acid derivatives like acid chlorides or esters. clockss.orgrsc.org

Highly Selective Ketone Synthesis with Organometallic Reagents (Grignard and Organolithium)

A primary application of N-methoxy-N-methylamides, including the propiolamide (B17871) derivative, is the synthesis of ketones. They couple cleanly and in high yields with a variety of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds. acs.orgrsc.org The reaction proceeds through a stable, metal-chelated tetrahedral intermediate, which prevents the addition of a second equivalent of the organometallic reagent. acs.orgnih.gov This intermediate remains stable at low temperatures and only collapses upon acidic workup to yield the desired ketone. nih.gov This method is highly reliable and works well for a wide range of substrates, including aliphatic and aromatic amides. rsc.org

Table 1: Examples of Ketone Synthesis from N-Methoxy-N-methylamides

| N-Methoxy-N-methylamide | Organometallic Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Methoxy-N-methylbenzamide | Phenylmagnesium Bromide | Benzophenone | 97 |

| N-Methoxy-N-methylbenzamide | Methyllithium | Acetophenone | 90 |

| N-Methoxy-N-methylisobutyramide | Phenylmagnesium Bromide | Isobutyrophenone | 92 |

| N-Methoxy-N-methyl-2-furoamide | Phenyllithium | 2-Benzoylfuran | 86 |

| N-Methoxy-N-methyl-4-pentenamide | Isopropylmagnesium Chloride | 5-Methyl-1-hexen-3-one | 81 |

Data sourced from studies on various Weinreb amides, demonstrating the general applicability of the method. acs.org

Aldehyde Formation via Selective Hydride Reduction

In addition to ketone synthesis, N-methoxy-N-methylamides can be selectively reduced to form aldehydes. This transformation is typically achieved using common hydride reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). acs.orgrsc.orgdocumentsdelivered.com Similar to the mechanism with organometallic reagents, the reaction with a hydride source forms a stable chelated intermediate. nih.govrsc.org This intermediate resists further reduction to an alcohol, which is a common side reaction when reducing esters or acid chlorides. nih.govnjit.edu Upon aqueous workup, the intermediate hydrolyzes to furnish the corresponding aldehyde in good yield. rsc.org This method provides a reliable pathway to aldehydes, which are crucial intermediates in many synthetic routes. rsc.org

Mitigation of Over-Addition to Tertiary Alcohols

The principal advantage of employing N-methoxy-N-methylamides over other acylating agents is the effective prevention of over-addition products. nih.gov When Grignard or organolithium reagents react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. clockss.orgrsc.org

The Weinreb amide circumvents this issue through the formation of a stable five-membered chelate with the metal ion (Mg or Li) from the organometallic reagent. acs.orgnih.gov This tetrahedral intermediate is stabilized by the chelation between the methoxy (B1213986) oxygen and the carbonyl oxygen with the metal center. nih.govclockss.org The intermediate is unreactive towards further nucleophilic attack and remains intact until it is intentionally broken down during aqueous acidic workup. acs.orgnih.gov This inherent stability ensures that the reaction stops cleanly at the ketone (or aldehyde) stage, providing high yields and simplifying product purification. acs.orgrsc.org

Alkyne Functionalization and Coupling Reactions

The terminal alkyne group in N-Methoxy-N-methylpropiolamide opens a second avenue of reactivity, allowing for its participation in various metal-catalyzed transformations. This functionality is characteristic of ynamides (N-alkynyl amides), which are valuable building blocks for the synthesis of complex nitrogen-containing heterocycles.

Copper-Catalyzed Cyclization Reactions

Copper catalysis is widely used for the functionalization of alkynes, and ynamides are effective substrates in these reactions. Copper catalysts can activate the alkyne bond, facilitating intramolecular cyclizations and cascade reactions. For instance, copper(II) sulfate (B86663) has been used in the intramolecular amidation of alkynyl bromides to synthesize macrocyclic ynamides. acs.org Other research has shown that copper catalysts can promote the asymmetric cyclization of alkenyl N-propargyl ynamides to construct chiral polycyclic pyrrole (B145914) derivatives. rsc.org These reactions often proceed through the formation of vinyl copper or copper carbene intermediates. rsc.org Furthermore, copper-catalyzed cascade cyclizations of azide-ynamides have been developed to generate α-imino copper carbenes, which can then undergo further transformations to produce diverse polycyclic N-heterocycles. documentsdelivered.com

Palladium-Catalyzed Cyclization Reactions

Palladium catalysts are also powerful tools for ynamide chemistry. Research has demonstrated that palladium complexes can catalyze the intramolecular cyclization of N-alkynyl alkyloxycarbamates, structures closely related to this compound, to synthesize 4-halo-oxazolones in the presence of a copper(II) halide. Palladium-catalyzed reactions of N-methoxy benzamides with arynes have also been shown to produce tricyclic phenanthridinone derivatives. rsc.org These transformations highlight the capacity of the N-methoxy amide group to act as a directing group in C-H activation and cyclization processes, further expanding the synthetic utility of this functional group in concert with an alkyne.

Rhodium- and Gold-Catalyzed Cyclization Reactions

The unique electronic and structural properties of this compound, particularly its terminal alkyne and the Weinreb amide moiety, make it a versatile substrate for metal-catalyzed cyclization reactions. Rhodium and gold catalysts, known for their ability to activate π-systems, have been effectively employed to construct complex cyclic structures from propiolamide derivatives. researchgate.netescholarship.org

Rhodium-Catalyzed Cyclizations: Rhodium catalysts are particularly effective in promoting the cycloisomerization of N-allyl propiolamides, which are derivatives of the parent compound. In 2002, it was demonstrated that a commercially available Rh(I) catalyst system, composed of [Rh(cod)Cl]₂, BINAP, and AgSbF₆, could efficiently transform N-allyl propiolamides into functionalized γ-lactams with high yields ranging from 82–96%. researchgate.net More recent developments have explored Rh(III)-catalyzed C-H activation and annulation reactions, for instance, between N-methoxybenzamides and sulfoxonium ylides, showcasing the versatility of rhodium in activating C-H bonds adjacent to the amide functionality. rsc.orgnih.gov These methods often lead to the synthesis of bioactive spiroisoindolinone derivatives. nih.gov The choice of ligand and rhodium source can also steer the reaction towards different stereochemical outcomes, as seen in the diastereodivergent cyclopropanation of alkenes. nih.gov

Gold-Catalyzed Cyclizations: Gold catalysts, especially cationic gold(I) complexes, have emerged as powerful tools for alkyne functionalization. escholarship.org In 2009, it was shown that [Au(PPh₃)]SbF₆ could catalyze the rapid intramolecular cycloisomerization of N-allyl propiolamides at room temperature, yielding aza-bicyclo[3.2.0]hept-6-en-2-ones in good to high yields. rsc.org The mechanism is proposed to proceed through a tandem formal [2+2] cycloaddition followed by a skeletal rearrangement. rsc.org Gold(I) catalysis has also been utilized for the regioselective cyclization of silyl (B83357) ketene (B1206846) amides with alkynes to build cyclopentane (B165970) structures. nih.gov The reactivity and reaction pathway in gold catalysis can be highly dependent on the substrate and the ligands used, with some 1,6-enynes undergoing 6-endo-dig cyclizations while others prefer a 5-exo-dig mode. researchgate.netrsc.org The choice of ligand can control the preferential activation of different unsaturated moieties within the same molecule, leading to desired bicyclic aromatic structures. rsc.org

Table 1: Examples of Rhodium- and Gold-Catalyzed Cyclizations of Propiolamide Derivatives

| Catalyst System | Substrate Type | Product Type | Yield | Reference |

|---|---|---|---|---|

| [Rh(cod)Cl]₂ / BINAP / AgSbF₆ | N-allyl propiolamides | Functionalized γ-lactams | 82-96% | researchgate.net |

| [Au(PPh₃)]SbF₆ (5 mol%) | N-allyl propiolamides | Aza-bicyclo[3.2.0]hept-6-en-2-ones | Good to High | rsc.org |

| Au(I) / Phosphoramidite Ligands | Allenedienes | [4+2] Cycloadducts | High | escholarship.org |

| Rh(III) / Cp*Rh(MeCN)₃(SbF₆)₂ | N-Acyl Ketimines + Olefins | Spiroisoindolinones | Moderate to High | nih.gov |

| AuCl / AgOTf | 1,6-Enynes | Bicyclo[4.1.0]heptene derivatives | High | researchgate.net |

Silver-Catalyzed Reactions

Silver catalysts, while sometimes overshadowed by gold and rhodium in alkyne chemistry, offer unique reactivity for various transformations. mdpi.com In the context of propiolamide chemistry, silver salts are frequently used as essential additives or co-catalysts, particularly to generate cationic gold or rhodium species from neutral halide precatalysts. researchgate.netescholarship.org For instance, silver salts like AgSbF₆ or AgOTf are used to abstract a halide from a gold(I) or rhodium(I) chloride complex, generating the highly electrophilic cationic species necessary to activate the alkyne for nucleophilic attack or cyclization. researchgate.netescholarship.orgrsc.org

Beyond its role as a co-catalyst, silver itself can catalyze reactions involving alkynes. An enantioselective silver-catalyzed propargylation of N-sulfonylketimines has been reported, affording chiral amines with a terminal alkyne handle in high yield and excellent enantiomeric ratios. nih.gov The proposed mechanism involves the in-situ formation of a key nucleophilic allenylsilver complex via transmetalation of the silver catalyst with a borolane reagent. nih.gov Furthermore, silver nanoparticles have been developed as catalysts for reactions like Diels-Alder cycloadditions, demonstrating activity where silver(I) salts alone are ineffective. nih.gov

Table 2: Role of Silver in Reactions Involving Alkyne Substrates

| Silver Compound | Role | Reaction Type | Substrate | Catalyst System | Reference |

|---|---|---|---|---|---|

| AgSbF₆ | Co-catalyst / Halide scavenger | Cycloisomerization | N-allyl propiolamides | [Rh(cod)Cl]₂ / BINAP | researchgate.net |

| AgPF₆ / Walphos-1 | Catalyst | Enantioselective Propargylation | N-sulfonylketimines | AgPF₆ / Walphos-1 | nih.gov |

| AgOTf | Co-catalyst / Halide scavenger | Enyne Cycloisomerization | 1,6-enynes | (R)-MeOBIPHEP-(AuCl)₂ | researchgate.net |

| Silver Nanoparticles | Catalyst | Diels-Alder Cycloaddition | 2'-Hydroxychalcones | AgNP on silica (B1680970) | nih.gov |

Click Chemistry Applications of the Alkyne Moiety

The terminal alkyne of this compound is an ideal functional group for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native functional groups. medchem101.com The alkyne moiety in this compound can be readily coupled with any azide-containing molecule (R-N₃). This modular approach allows for the straightforward synthesis of more complex structures and has been widely applied in drug discovery, bioconjugation, and materials science. nih.govnd.edu For example, this reaction can be used to link the propiolamide unit to biomolecules, fluorescent tags, or polymer surfaces. medchem101.comnih.gov

Table 3: General Scheme for Click Chemistry with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(N-Methoxy-N-methylcarbamoyl)-4-R-1,2,3-triazole |

Sonogashira Coupling with Halides

The Sonogashira reaction is a powerful and widely used cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or pyrrolidine. wikipedia.orgmdpi.com

This compound, with its terminal alkyne, is an excellent substrate for this transformation. It can be coupled with a wide variety of aryl or vinyl halides (R-X, where X = I, Br, OTf) to produce substituted alkynes. libretexts.org This reaction significantly enhances the molecular complexity, allowing for the synthesis of conjugated enynes and arylalkynes which are important structures in materials science and medicinal chemistry. mdpi.comntu.edu.tw While the classic conditions work well, modern variations include copper-free protocols and the use of highly efficient N-heterocyclic carbene (NHC) palladium complexes. organic-chemistry.orglibretexts.org The reactivity of the halide typically follows the order I > Br > Cl. libretexts.org

Table 4: General Scheme for Sonogashira Coupling of this compound

| Alkyne Substrate | Coupling Partner (R-X) | Typical Catalytic System | Product |

|---|---|---|---|

| This compound | Aryl Iodide (Ar-I) | Pd(PPh₃)₄, CuI, Et₃N | N-Methoxy-N-methyl-3-arylpropiolamide |

| This compound | Aryl Bromide (Ar-Br) | Pd(PPh₃)₄, CuI, Et₃N | N-Methoxy-N-methyl-3-arylpropiolamide |

| This compound | Vinyl Halide (R'CH=CHX) | Pd(PPh₃)₄, CuI, Et₃N | N-Methoxy-N-methyl-alkenynylamide |

Selective Reduction of the Alkyne to Alkene Derivatives (e.g., Lindlar Catalysis)

The alkyne functional group in this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the reagents and conditions employed. A particularly valuable transformation is the stereoselective semi-hydrogenation to a cis-alkene.

This is classically achieved using a "poisoned" catalyst, most famously the Lindlar catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison like lead acetate (B1210297) or quinoline (B57606). This deactivation of the catalyst prevents over-reduction of the alkyne to the corresponding alkane. Applying Lindlar catalysis to this compound would yield (Z)-N-Methoxy-N-methylacrylamide.

Recent research has focused on developing more environmentally friendly and lead-free alternatives to the Lindlar catalyst. One such system uses cobalt nanoparticles modified by nitrogen-doped carbon on a silica support, which has been shown to selectively hydrogenate alkynes to alkenes, even in the presence of other easily reducible groups like nitro or keto functionalities. rsc.org

Table 5: Selective Reduction of the Alkyne Moiety

| Reagents/Catalyst | Product | Stereochemistry |

|---|---|---|

| H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) | (Z)-N-Methoxy-N-methylacrylamide | cis (Z) |

| Na, NH₃ (l) | (E)-N-Methoxy-N-methylacrylamide | trans (E) |

| H₂, Pd/C | N-Methoxy-N-methylpropanamide | Alkane |

| H₂, Co-N-C/SiO₂ Catalyst | (Z)-N-Methoxy-N-methylacrylamide | cis (Z) |

Intramolecular Cyclization Pathways

N-Allyl Propiolamide Cyclizations to Form Highly Substituted γ-Lactams

The γ-lactam (2-pyrrolidinone) ring is a core structural motif in numerous biologically active natural products and pharmaceuticals. rsc.orgrsc.org A powerful and atom-economical strategy to construct this scaffold involves the intramolecular cyclization of N-allyl propiolamides. researchgate.netrsc.org These substrates, which are readily prepared, can undergo cyclization promoted by a variety of transition metals to form highly substituted γ-lactam derivatives. rsc.org

This transformation is exceptionally versatile, with different metal catalysts leading to diverse and valuable product structures. For example:

Palladium-catalyzed reactions can proceed via a cis-halopalladation-cyclization pathway when treated with PdCl₂ in acetic acid, affording (E)-α-halomethylene-γ-lactams in high yields. rsc.org

Rhodium catalysts , such as [Rh(cod)Cl]₂ with BINAP, promote cycloisomerization to yield functionalized γ-lactams. researchgate.net

Gold catalysts , like [Au(PPh₃)]SbF₆, can induce a rapid cycloisomerization through a tandem [2+2] cycloaddition and skeletal rearrangement, forming aza-bicyclo[3.2.0]hept-6-en-2-ones. rsc.org

These cyclization reactions are valued for their operational simplicity, high efficiency, and the ability to generate significant molecular complexity in a single step. rsc.orgrsc.org The specific substitution pattern on the nitrogen and the allyl group can be varied to access a wide range of complex polycyclic γ-lactam structures. rsc.org

Table 6: Metal-Catalyzed Intramolecular Cyclization of N-Allyl Propiolamides

| Catalyst System | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂ (5 mol%) in HOAc | N-allyl propiolamide | (E)-α-halomethylene-γ-lactam | cis-chloropalladation-cyclization | rsc.org |

| [Rh(cod)Cl]₂ / BINAP / AgSbF₆ | N-allyl propiolamide | Functionalized γ-lactam | Highly efficient cycloisomerization | researchgate.net |

| [Au(PPh₃)]SbF₆ (5 mol%) | N-allyl propiolamide | Aza-bicyclo[3.2.0]hept-6-en-2-one | Tandem [2+2] cycloaddition/rearrangement | rsc.org |

| CuCl/PPh₃ / B₂Pin₂ | 1,6-enynyl phosphate | α-alkylidene-γ-lactam | Borylative cyclization | rsc.org |

Electrophilic Intramolecular Cyclization to Heterocyclic Systems (e.g., quinolin-2-ones, spironih.govnih.govtrienones)

The carbon-carbon triple bond in N-alkynyl amides serves as a handle for electrophilic cyclization, a powerful strategy for constructing various heterocyclic scaffolds. While direct electrophilic cyclization of this compound itself is not extensively documented, the reactivity of analogous systems, such as N-(2-alkynyl)anilines, provides significant insight into this potential transformation. The cyclization of these related compounds is a well-established method for synthesizing substituted quinolines. nih.govnih.gov

This process typically involves the activation of the alkyne by an electrophile (E+), such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), followed by a 6-endo-dig cyclization where the nucleophilic aniline (B41778) ring attacks the activated alkyne. nih.gov The resulting intermediate can then undergo aromatization to furnish the quinoline ring system. For instance, N-(2-alkynyl)anilines react with electrophiles like ICl or I₂ to yield 3-halo-substituted quinolines in moderate to good yields. nih.gov The regioselectivity of the cyclization can be influenced by substituents on the aniline ring; for example, cyclization onto a naphthalene (B1677914) ring occurs selectively at the less sterically-hindered position. nih.gov

Similarly, the synthesis of spiro nih.govnih.govtrienones, which are important skeletons in many biologically active molecules, can be achieved through related cyclization strategies, although specific examples starting from this compound are not prominent in the literature.

In a related context, the cyclization of N-methoxy-N-(2-oxoalkyl)amides has been studied, demonstrating the utility of the N-methoxy amide group in directing ring-forming reactions. researchgate.netnsc.ru For example, treatment of N-methoxy-N-(2-methyl-3-oxobutan-2-yl)-2-phenylacetamide with potassium tert-butoxide can lead to the formation of a 4-hydroxy-1-methoxy-3-phenylpyrrolidin-2-one intermediate, which can subsequently eliminate water to form a 1-methoxy-1,5-dihydro-2H-pyrrol-2-one. researchgate.netnsc.ru These examples highlight the potential for the N-methoxy amide moiety to participate in and influence intramolecular cyclization reactions, suggesting that this compound could be a viable precursor for heterocyclic systems under appropriate activating conditions.

Transition-Metal-Free Transformations

The development of transition-metal-free reactions is a significant goal in modern organic synthesis due to benefits such as reduced cost, lower toxicity, and simplified purification procedures. chemistryviews.org this compound and its derivatives are amenable to several such transformations.

A notable transition-metal-free transformation is the stereoselective semireduction of the alkyne in propiolamide derivatives. A highly efficient method has been developed for the trans-selective semireduction of primary and secondary propiolamides using a combination of pinacolborane (HBpin) and a catalytic amount of potassium tert-butoxide (KOtBu). nih.govnih.gov This reaction provides (E)-3-substituted acrylamide (B121943) derivatives with excellent stereoselectivity (>99:1 E/Z) and in high yields. nih.govnih.gov

The reaction is tolerant of a wide array of functional groups on the propiolamide substrate. nih.gov For instance, substrates with both electron-donating and electron-withdrawing groups on an aromatic ring, as well as various heterocyclic systems, undergo clean reduction. nih.gov The mechanism is proposed to involve the formation of an activated Lewis acid-base complex between the base and pinacolborane, which then delivers a hydride to the α-carbon of the propiolamide. nih.gov This is followed by a rapid protonation step that occurs in a trans fashion to yield the (E)-alkene. nih.gov The utility of this method has been showcased in the late-stage reduction of an alkyne to produce an analog of FK866, a potent inhibitor of nicotinamide (B372718) mononucleotide adenyltransferase. nih.gov

| Substrate (Propiolamide Derivative) | Base | Yield of (E)-Acrylamide (%) | E/Z Ratio | Reference |

|---|---|---|---|---|

| N-benzyl-3-phenylpropiolamide | KOtBu | 99 | >99:1 | nih.gov |

| 3-(4-methoxyphenyl)-N-phenylpropiolamide | KOtBu | 99 | >99:1 | nih.gov |

| 3-(4-(trifluoromethyl)phenyl)-N-phenylpropiolamide | KOtBu | 95 | >99:1 | nih.gov |

| 3-(4-cyanophenyl)-N-phenylpropiolamide | KOtBu | 80 | 96:4 | nih.gov |

| N-phenyl-3-(thiophen-2-yl)propiolamide | KOtBu | 91 | >99:1 | nih.gov |

| N-phenyl-3-(pyridin-2-yl)propiolamide | KOtBu | 99 | >99:1 | nih.gov |

Beyond semireduction, this compound and related electron-deficient alkynes can participate in other metal- and catalyst-free transformations, such as cycloaddition reactions. For example, electron-deficient alkynes can react with o-hydroxyaryl azomethine ylides in water without any catalyst to form pyrrole derivatives. acs.org This highlights the intrinsic reactivity of the activated alkyne towards nucleophilic partners in environmentally benign media. acs.org

Furthermore, base-catalyzed cyclizations represent another class of metal-free transformations. Potassium tert-butoxide, for instance, has been shown to catalyze the intramolecular anionic cyclization of various systems containing both an alkyne and a nucleophilic group, proceeding through sequential ring-forming steps. acs.org The cyclization of N-methoxy-N-(2-oxoalkyl)amides, mediated by potassium tert-butoxide, further illustrates the potential for metal-free intramolecular reactions involving the N-methoxy amide moiety, leading to heterocyclic products like 1-methoxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.netnsc.ru

Reactions with Specific Reagents and Reagent Derivatives

A significant application of the principles of Weinreb amide chemistry involves the synthesis of β-keto Weinreb amides. A highly reactive and efficient reagent for this purpose is N-Methoxy-N-methylcyanoformamide. This reagent enables the direct, one-pot conversion of ketone lithium enolates into the corresponding β-keto Weinreb amides in excellent yields.

The process involves the deprotonation of a ketone with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperature (-78 °C) to form the lithium enolate. Subsequent treatment with N-Methoxy-N-methylcyanoformamide results in rapid and selective C-acylation to afford the desired β-keto Weinreb amide. This method avoids the O-acylation side products that can occur with other, less reactive acylating agents. A wide range of ketone enolates, including those derived from enones, benzylic ketones, and aliphatic ketones, react efficiently.

| Ketone Starting Material | Product (β-Keto Weinreb Amide) | Yield (%) | Reference |

|---|---|---|---|

| Acetophenone | N-methoxy-N-methyl-3-oxo-3-phenylpropanamide | 91 | |

| 4'-tert-Butylacetophenone | 3-(4-(tert-butyl)phenyl)-N-methoxy-N-methyl-3-oxopropanamide | 93 | |

| Propiophenone | N-methoxy-N-methyl-2-methyl-3-oxo-3-phenylpropanamide | 90 | |

| Cyclohexanone | 2-(N-methoxy-N-methylcarbamoyl)cyclohexan-1-one | 86 | |

| 4-tert-Butylcyclohexanone | 4-(tert-butyl)-2-(N-methoxy-N-methylcarbamoyl)cyclohexan-1-one | 91 |

Investigation of Limitations and Unsuccessful Reactions (e.g., Mitsunobu and Oxa-Michael Additions)

Understanding the limitations of a reagent is as crucial as knowing its successful applications. The reactivity of this compound is governed by the properties of its α,β-unsaturated amide system, which can lead to challenges in certain transformations.

The Mitsunobu reaction , which typically converts a primary or secondary alcohol into an ester, ether, or other functional group, has known limitations. wikipedia.orgorganic-chemistry.org A critical requirement for a successful Mitsunobu reaction is that the nucleophile must be sufficiently acidic, generally with a pKa lower than 13. wikipedia.org This is because the nucleophile must protonate the betaine (B1666868) intermediate formed from triphenylphosphine (B44618) and the azodicarboxylate. wikipedia.org If the nucleophile is not acidic enough, side reactions can occur, such as the azodicarboxylate itself acting as the nucleophile. wikipedia.org Given that many potential nucleophiles for an oxa-Michael addition (alcohols) are not sufficiently acidic, a standard Mitsunobu reaction to achieve this transformation is generally not feasible. Furthermore, amides and related compounds can sometimes act as the nucleophile in Mitsunobu reactions, but this also depends on their acidity. commonorganicchemistry.com

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Coordination-Stabilized Intermediate States in Nucleophilic Acyl Substitutions

A defining characteristic of N-Methoxy-N-methylpropiolamide, and Weinreb amides in general, is its reaction with organometallic nucleophiles (e.g., Grignard or organolithium reagents) to produce ketones without the common side-product of over-addition to a tertiary alcohol. nih.govwikipedia.org This remarkable selectivity is attributed to the formation of a highly stable, five-membered cyclic intermediate. researchgate.netresearchgate.net

The originally proposed mechanism suggests that upon nucleophilic attack at the amide carbonyl, a tetrahedral intermediate is formed. wikipedia.org This intermediate is significantly stabilized by the chelation of the metal cation (such as Li⁺ or MgX⁺) between the newly formed anionic oxygen and the nitrogen-bound methoxy (B1213986) oxygen. wikipedia.orgnih.gov This chelated structure is stable at low temperatures and does not readily collapse to the ketone until an aqueous workup is performed. wikipedia.org By the time the ketone is formed during workup, the reactive organometallic nucleophile has been quenched, thus preventing a second addition. acs.org This contrasts with the reaction of esters or acid chlorides, where the initial ketone product is often more reactive than the starting material, leading to undesirable over-addition. nih.gov

| Feature of Intermediate | Description | Mechanistic Implication |

| Structure | Five-membered ring containing the metal cation, the carbonyl oxygen, the carbonyl carbon, the nitrogen, and the methoxy oxygen. | High stability at low temperatures. wikipedia.org |

| Bonding | Coordination bonds between the metal cation and the two oxygen atoms (chelation). nih.gov | Prevents premature collapse of the tetrahedral intermediate. |

| Reactivity | Stable intermediate that resists elimination of the -N(Me)OMe group. | Avoids the formation of the ketone in the presence of the active nucleophile, thereby preventing over-addition. nih.gov |

| Decomposition | Collapses upon acidic or aqueous workup to yield the final ketone product. | Allows for the controlled formation and isolation of the ketone. acs.org |

Detailed Mechanistic Pathways of Intra- and Intermolecular Cyclization Reactions

The propiolamide (B17871) moiety, with its reactive carbon-carbon triple bond, enables this compound to participate in a range of intra- and intermolecular cyclization reactions. The specific mechanistic pathway is often dictated by the choice of catalyst and reaction partners.

Gold-Catalyzed Cyclizations: Ynamides, which are structurally analogous to this compound, are known to undergo efficient gold-catalyzed cyclizations. nih.gov A common mechanistic pathway involves the π-activation of the alkyne by a cationic gold(I) catalyst, which generates a highly reactive keteniminium ion intermediate. nih.govacs.org This intermediate is a powerful electrophile and can undergo various subsequent transformations. In one studied intramolecular hydroalkylation, the keteniminium ion undergoes a rate-determining nih.govnih.gov-hydride shift, followed by cyclization and protodeauration to yield the final product. acs.org

Table 2: General Mechanistic Steps in Gold-Catalyzed Ynamide Cyclization

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Activation | The gold(I) catalyst coordinates to the alkyne of the ynamide. | Gold-π-alkyne complex |

| 2. Intermediate Formation | The gold-activated alkyne rearranges to form a highly electrophilic keteniminium ion. | Keteniminium ion nih.govacs.org |

| 3. Cyclization/Rearrangement | The intermediate undergoes intramolecular attack or a hydride/alkyl shift. | Varies (e.g., benzylic carbocation) acs.org |

| 4. Product Formation | A final cyclization, deprotonation, and protodeauration sequence releases the product and regenerates the gold catalyst. | Cyclic product |

Pauson-Khand Reaction: The Pauson-Khand reaction is a powerful intermolecular [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. researchgate.netorientjchem.org this compound can serve as the alkyne component in this transformation. The widely accepted mechanism, first postulated by Magnus, involves a cobalt catalyst. wikipedia.orgnih.gov

Table 3: Mechanistic Cycle of the Pauson-Khand Reaction

| Step | Description |

|---|---|

| 1. Complex Formation | The alkyne reacts with dicobalt octacarbonyl to form a stable alkyne-Co₂(CO)₆ complex. researchgate.net |

| 2. Ligand Exchange & Coordination | Dissociation of a CO ligand creates a vacant coordination site for the incoming alkene. orientjchem.org |

| 3. Insertion | The coordinated alkene inserts into a cobalt-carbon bond, forming a metallacyclopentene intermediate. orientjchem.orgwikipedia.org |

| 4. CO Insertion | A molecule of carbon monoxide inserts into a cobalt-carbon bond of the metallacycle. |

| 5. Reductive Elimination | The cycle concludes with reductive elimination, which forms the cyclopentenone product and regenerates a cobalt species. orientjchem.org |

Nazarov Cyclization: While the classical Nazarov cyclization begins with a divinyl ketone, this compound can act as a precursor to this key intermediate. uwindsor.camdpi.com For instance, the addition of a vinyl organometallic reagent to the Weinreb amide would produce a divinyl ketone. This substrate, upon activation with a Lewis or Brønsted acid, generates a pentadienyl cation. uwindsor.caescholarship.org The crucial step is a thermally allowed 4π conrotatory electrocyclic ring closure, which forms an oxyallyl cation. uwindsor.ca Subsequent elimination and tautomerization yield the final cyclopentenone product.

Understanding Stereoselectivity in Reduction and Cyclization Processes

Achieving stereocontrol is a central goal in modern organic synthesis. For reactions involving this compound, stereoselectivity can be directed during the reduction of its alkyne or during cyclization reactions.

Stereoselectivity in Reduction: The partial reduction of the alkyne in this compound can be controlled to favor a specific alkene geometry. For example, the hydrosilylation of alkynyl amides catalyzed by a copper hydride (CuH) species has been shown to produce (Z)-α,β-unsaturated amides with high stereoselectivity. nih.gov This provides a reliable method to access the cis-alkene isomer from the alkyne precursor. Furthermore, if the amide itself possesses a chiral center, for instance through the use of a chiral auxiliary like those developed by Myers or Evans, subsequent reductions can proceed with high fidelity, preserving the stereochemical integrity of the molecule. rsc.orgsemanticscholar.org

Stereoselectivity in Cyclization: Both the Pauson-Khand and Nazarov cyclizations offer opportunities for stereocontrol.

Pauson-Khand Reaction: In intramolecular variants, the reaction is often highly diastereoselective, showing a strong preference for the syn configuration at the newly formed ring junction. orientjchem.orgmdpi.com Enantioselectivity can be induced by several methods: using a substrate from the chiral pool, attaching a chiral auxiliary to the enyne backbone, or employing a chiral ligand, such as BINAP, on the metal catalyst. nih.govorientjchem.orgescholarship.org

Nazarov Cyclization: Stereocontrol in the Nazarov cyclization hinges on influencing the direction of the 4π conrotatory electrocyclization, a concept known as torquoselectivity. nih.govacs.org This can be achieved by incorporating a chiral auxiliary, by substrate control where an existing stereocenter on the divinyl ketone precursor directs the rotation, or by using a chiral Lewis or Brønsted acid catalyst. wikipedia.orgresearchgate.netnih.gov These chiral catalysts create a chiral environment around the pentadienyl cation, favoring one rotation direction over the other.

Table 4: Strategies for Stereocontrol

| Reaction | Method | Mechanistic Principle |

|---|---|---|

| Alkyne Reduction | Catalysis (e.g., CuH) | The catalyst and ligand environment directs the geometry of hydride addition across the triple bond. nih.gov |

| Pauson-Khand | Chiral Ligands/Auxiliaries | A chiral ligand (e.g., BINAP) or auxiliary creates a diastereomeric transition state, lowering the energy for one pathway. nih.govescholarship.org |

| Nazarov Cyclization | Chiral Catalysts/Substrate Control | A chiral acid or an existing stereocenter influences the torquoselectivity of the conrotatory 4π electrocyclization. wikipedia.orgnih.govacs.org |

| Acyl Substitution | Chiral Weinreb Auxiliaries | Diastereoselective addition to a chiral amide followed by cleavage provides enantiopure products. researchgate.netacs.org |

Computational Chemistry Approaches (e.g., Density Functional Theory) for Reaction Mechanism Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving this compound and related compounds. nih.govnih.gov These theoretical studies provide deep insights into reaction pathways, transition state structures, and the origins of selectivity that are often difficult to probe experimentally.

DFT calculations are used to validate the proposed chelation-stabilized tetrahedral intermediate in nucleophilic additions to the Weinreb amide. researchgate.net By calculating the geometries and relative energies, computational models can quantify the stabilization energy afforded by the five-membered chelate ring, confirming its role in preventing over-addition. wikipedia.orgresearchgate.net

In the realm of cyclization reactions, DFT has been instrumental.

Gold-Catalyzed Cyclizations: For the analogous ynamide systems, DFT calculations (often using functionals like B3LYP or M06) have been used to map out the entire catalytic cycle. acs.org These studies can identify the rate-determining step, such as a nih.govnih.gov-hydride shift, and rationalize differences in reactivity between various substrates. acs.org Computational analysis has also been key to understanding how factors like catalyst, substrate structure, and π-conjugation can switch the reaction pathway between a 6π-electrocyclization and a Nazarov-type cyclization. nih.gov

Pauson-Khand Reaction: The mechanism of the Pauson-Khand reaction has been extensively modeled with DFT, corroborating the mechanistic proposals of Magnus. nih.govwikipedia.org Theoretical studies on chiral systems have successfully rationalized the observed stereoselectivity by calculating the energy barriers for the different transition states leading to the various stereoisomers. nih.gov For example, calculations can reveal why the coordination of an alkene to the cobalt-alkyne complex occurs preferentially from one face (e.g., Re- vs. Si-face), thus determining the final stereochemical outcome. nih.gov

These computational approaches allow chemists to build predictive models, understand the origins of chemo-, regio-, and stereoselectivity, and rationally design more efficient and selective reactions.

Advanced Applications in Complex Molecular Synthesis

N-Methoxy-N-methylpropiolamide as a Key Synthon in Total Synthesis Campaigns

The inherent reactivity of this compound makes it a valuable starting material or key intermediate in the total synthesis of complex natural products and their analogs. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the efficient construction of intricate molecular frameworks. The Weinreb amide functionality provides a stable yet readily transformable handle for the introduction of various functional groups, a crucial aspect in the multi-step sequences characteristic of total synthesis.

Strategic Precursor for Diverse Ketone and Aldehyde Architectures

A primary and highly effective application of this compound lies in its role as a precursor to a wide array of ketones and aldehydes. The Weinreb amide group is renowned for its ability to react with organometallic reagents, such as Grignard and organolithium reagents, to afford ketones in a controlled manner, preventing the common over-addition that leads to tertiary alcohols. This controlled reactivity is a significant advantage in synthetic chemistry.

Furthermore, this compound can be readily transformed into β-keto Weinreb amides and unsymmetrical ketones. nih.gov For instance, a highly reactive reagent, N-methoxy-N-methylcyanoformamide, can be synthesized and used to prepare β-carbonyl Weinreb amides from lithium enolates in a one-pot procedure. nih.gov This methodology provides a direct route to valuable intermediates for further synthetic manipulations. The resulting ketones and aldehydes serve as pivotal building blocks for more complex molecular structures. The methoximation of aldehydes and ketones is another important transformation, yielding methoximes that are valuable intermediates and products in fine chemicals. nih.gov

Enabling Synthesis of Specific Heterocyclic and Carbocyclic Scaffolds (e.g., γ-Lactams, Quinolones, Spiro Compounds)

This compound and its derivatives are instrumental in the synthesis of various heterocyclic and carbocyclic systems, which form the core of many biologically active molecules.

γ-Lactams: The γ-lactam moiety is a prevalent structural motif in numerous natural products and pharmaceuticals. rsc.org Methodologies for the synthesis of γ-lactams often involve multi-step sequences, and reagents derived from or related to this compound can play a role in the construction of the necessary precursors. For example, the condensation of N-substituted cyanoacetamides with 1,2-diketones can lead to the formation of γ-hydroxy γ-lactams, which can be further converted to γ-methylene γ-lactams. researchgate.net

Quinolones: Quinolone and fluoroquinolone derivatives are an important class of antibacterial agents. nih.gov The synthesis of these scaffolds often involves the cyclization of appropriately substituted precursors. While direct use of this compound might not be the most common route, its utility in preparing key ketone intermediates is relevant. For instance, the synthesis of certain quinolone analogs can involve the reaction of anilines with precursors that could be derived from propiolic acid derivatives. nih.gov The C-8 methoxy (B1213986) group in some fluoroquinolones has been shown to enhance antibacterial activity. researchgate.net

Spiro Compounds: Spirocyclic frameworks are found in a variety of natural products and designed molecules with interesting biological activities. The synthesis of spiro compounds, such as spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones, can be achieved through condensation reactions of isatins with aminocarboxamides. nih.gov The strategic use of propiolamide-derived synthons can facilitate the construction of the necessary building blocks for these complex cyclizations. For instance, the synthesis of certain spiro derivatives has been accomplished using 5-methoxy-2,3-dihydro-1H-indol-2-one as a starting material. nih.gov

Contributions to the Construction of Complex Molecular Structures (e.g., Bestatin (B1682670) Derivatives, FK866 Analog, Diarylmethyleneoxindoles)

The utility of this compound extends to the synthesis of specific, highly functionalized molecules with significant biological or medicinal relevance.

Bestatin Derivatives: Bestatin is a natural product that inhibits aminopeptidases and has been used in cancer therapy. nih.gov The synthesis of bestatin derivatives often involves the coupling of amino acids with various side chains. This compound can serve as a precursor for the α-keto amide portion of these molecules, allowing for the introduction of diverse functionalities to explore structure-activity relationships. The development of new bestatin derivatives with enhanced stability and activity remains an active area of research. nih.govresearchgate.net

FK866 Analog: FK866 is a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis, making it a target for cancer therapy. nih.govresearchgate.net The synthesis of analogs of FK866 often requires the construction of complex side chains attached to a central scaffold. The reactivity of propiolamide (B17871) derivatives can be harnessed to build these side chains, for example, through addition reactions to the triple bond. The synthesis of a C-iminoribofuranoside analog of FK866 has been reported, highlighting the modularity of synthetic approaches to these complex molecules. researchgate.netresearchgate.net

Diarylmethyleneoxindoles: Diarylmethyleneoxindoles are a class of compounds with potential applications in medicinal chemistry. Their synthesis can involve the reaction of oxindoles with various electrophiles. This compound can be utilized to generate ynones, which can then undergo conjugate addition and subsequent cyclization to form these complex heterocyclic systems.

Potential in Advanced Materials and Polymer Synthesis

While the primary applications of this compound have been in the realm of small molecule synthesis for medicinal chemistry, its inherent functionalities suggest potential for use in materials science and polymer chemistry. The terminal alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a powerful tool for the synthesis of polymers and functional materials. The Weinreb amide provides a handle for further functionalization, allowing for the incorporation of the propiolamide unit into larger polymeric structures or onto surfaces. This could lead to the development of novel materials with tailored electronic, optical, or biological properties.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

No specific ¹H NMR or ¹³C NMR chemical shift data or spectra for N-Methoxy-N-methylpropiolamide were found in research literature or spectral databases.

Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS, ESI-TOF, EI, FAB) for Molecular Mass Determination and Purity

No specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) results, for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific experimental infrared spectroscopy data detailing the characteristic absorption bands for this compound were available.

Chromatographic Techniques (e.g., TLC, Column Chromatography) for Purification and Monitoring

No literature detailing the specific conditions for the purification or reaction monitoring of this compound using techniques such as Thin-Layer Chromatography (TLC) or column chromatography was found.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Methodologies for N-Methoxy-N-methylpropiolamide

The preparation of N-methoxy-N-methylamides, often referred to as Weinreb amides, has traditionally involved the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. While effective, many existing methods suffer from drawbacks such as the use of toxic or expensive reagents, harsh reaction conditions, and laborious work-up procedures. researchgate.net Consequently, a significant area of future research lies in the development of more efficient, cost-effective, and environmentally benign synthetic routes to this compound and related Weinreb amides.

Recent advancements have focused on one-pot syntheses and the use of novel coupling agents. For instance, a one-pot method utilizing trichloroacetonitrile (B146778) and triphenylphosphine (B44618) has been reported for the synthesis of Weinreb amides from carboxylic acids. researchgate.net Another efficient approach involves the use of 2-chloro-1-methylpyridinium (B1202621) iodide as a coupling agent, which allows for the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides in high yields without racemization of chiral starting materials. researchgate.netresearchgate.net The development of catalytic methods, such as the use of diboronic acid anhydride (B1165640) for dehydrative amidation, also presents a promising avenue for improving efficiency. rsc.org

Future efforts will likely focus on the following areas:

Green Chemistry Approaches: The development of synthetic methods that utilize non-toxic reagents, renewable starting materials, and environmentally friendly solvents is a key priority. researchgate.net Biocatalytic routes, for example, using enzymes like Candida antarctica lipase (B570770) B (CAL-B) for transamidation, offer a greener alternative to traditional chemical methods, although their application is currently limited.

Novel Activating Agents: Research into new and more efficient activating agents for the carboxylic acid moiety will continue to be a major focus. The goal is to identify reagents that are not only highly effective but also inexpensive and easy to handle.

Catalytic Methods: The exploration of novel catalytic systems, including transition metal catalysts and organocatalysts, for the direct conversion of carboxylic acids or their derivatives to this compound holds significant potential for improving atom economy and reducing waste.

Exploration of Undiscovered Reactivity Modes and Transformational Pathways

While this compound is primarily known as a precursor to ketones and aldehydes via reaction with organometallic reagents, there is growing interest in exploring its less conventional reactivity. An unusual mode of reactivity was discovered when these amides were used as acylating agents for carbanions, where a competitive transfer of a hydroxymethyl group was observed. researchgate.net This unexpected pathway involves a base-induced E2 elimination of the N-methoxy-N-methylamide, generating formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net

Future research in this area will likely investigate:

Reactions with Novel Nucleophiles: Exploring the reactivity of this compound with a wider range of nucleophiles beyond traditional organometallics could unveil new synthetic transformations.

Domino and Cascade Reactions: Designing multi-step reaction sequences where this compound participates in a cascade of transformations could lead to the rapid and efficient synthesis of complex molecular architectures.

Photoredox and Electrochemical Reactions: The application of modern synthetic techniques like photoredox catalysis and electrochemistry to this compound could unlock novel reactivity patterns and provide access to previously inaccessible chemical space.

Advancements in Asymmetric Synthesis and Enantioselective Transformations

The development of asymmetric methods for the synthesis and transformation of chiral molecules is a cornerstone of modern organic chemistry. frontiersin.orgresearchgate.net While the synthesis of chiral N-methoxy-N-methylamides from chiral carboxylic acids without racemization has been achieved, the development of catalytic enantioselective transformations involving this compound remains a fertile ground for research. researchgate.netresearchgate.net

Key areas for future investigation include:

Catalytic Asymmetric Addition to the Alkyne: The development of catalytic systems that can facilitate the enantioselective addition of nucleophiles to the triple bond of this compound would provide a direct route to chiral α,β-unsaturated ketones and other valuable building blocks.

Enantioselective Reactions of the Weinreb Amide Moiety: Exploring chiral catalysts that can mediate the enantioselective transformation of the N-methoxy-N-methylamide group itself could lead to novel asymmetric methodologies.

Synthesis of Axially Chiral Compounds: The restricted rotation around the N-C(O) bond in certain N-methoxy-N-methylamides could be exploited for the synthesis of atropisomeric compounds, which are of increasing interest in materials science and as chiral ligands. nih.gov

Integration of this compound Chemistry with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms offers numerous advantages, including improved reproducibility, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. researchgate.net The application of these technologies to the synthesis and reactions of this compound is a promising area for future research.

Flow chemistry, in particular, is well-suited for handling the often exothermic and potentially hazardous reactions involving organometallic reagents that are commonly used with Weinreb amides. researchgate.net Microreactor systems allow for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and purities. The ability to perform reactions in a continuous fashion also facilitates scalability.

Future research will likely focus on:

Development of Flow-Based Synthetic Routes: Designing and optimizing continuous flow processes for the synthesis of this compound and its subsequent reactions.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal protocols for transformations involving this compound.

In-line Analysis and Purification: Integrating analytical techniques and purification methods directly into the flow system to enable real-time monitoring and isolation of the desired products.

Computational Design and Prediction of Novel Reactivity and Molecular Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the in-silico design and prediction of molecular properties and reactivity. nih.gov Applying these computational approaches to the study of this compound can provide valuable insights and guide experimental efforts.

Density Functional Theory (DFT) calculations, for example, can be used to:

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of known and potential reactions of this compound to gain a deeper understanding of its reactivity. nih.gov

Predict Novel Reactivity: Computationally screen for new reaction partners and conditions that could lead to undiscovered transformations.

Design Novel Molecular Scaffolds: Design new molecules based on the this compound framework with desired electronic and steric properties for specific applications in medicinal chemistry or materials science.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new reactions and the development of novel compounds derived from this compound.

Q & A

Q. What are the standard synthetic methods for preparing N-Methoxy-N-methylpropiolamide and its derivatives?

The compound is synthesized via Pd/Cu-catalyzed oxidative carbonylation of terminal alkynes. For example, derivatives like 3-(4-chlorophenyl)-N-methoxy-N-methylpropiolamide are prepared using aryl alkynes under CO atmosphere, with Pd(OAc)₂/CuI as catalysts and DMF as solvent at 80°C. Key steps include purification via column chromatography and characterization by FTIR (C≡C stretch at ~2218 cm⁻¹), NMR, and HRMS .

Q. How are spectroscopic techniques (NMR, FTIR, HRMS) employed to confirm the structure of this compound?

- 1H/13C NMR : Assigns protons and carbons, e.g., the amide carbonyl (C=O) at δ ~155 ppm and methoxy groups (O-CH₃) at δ ~55–62 ppm .

- FTIR : Identifies functional groups like the alkyne (C≡C stretch at 2213–2218 cm⁻¹) and amide (1636 cm⁻¹) .

- HRMS : Validates molecular weight accuracy (e.g., experimental [M+H]+ for C₁₁H₁₀ClNO₂: 224.0475 vs. calculated 224.0478) .

Q. What safety protocols are critical when handling this compound in the lab?

Refer to safety data sheets (SDS) for guidelines:

- Use PPE (gloves, goggles), avoid skin/eye contact (S24/25), and work in a fume hood.

- Store in dry, cool conditions and dispose of via approved hazardous waste channels .

Advanced Research Questions

Q. How can reaction conditions (e.g., catalyst loading, solvent) be optimized to improve yields of this compound derivatives?

- Catalyst Systems : Pd/Cu ratios (e.g., 5 mol% Pd(OAc)₂, 10 mol% CuI) enhance CO insertion efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while temperature (80–100°C) balances reactivity and side-product formation .

Q. How do substituents on the aryl alkyne influence the spectroscopic and reactivity profiles of this compound derivatives?

Electron-withdrawing groups (e.g., -Cl) reduce alkyne reactivity, lowering yields but increasing C≡C IR absorption intensity. Para-substituted aryl groups show distinct NMR shifts (e.g., 4-chlorophenyl derivatives exhibit downfield aromatic protons at δ ~7.4–7.6 ppm) .

Q. What strategies resolve contradictions in reported spectral data for this compound analogs?

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity Analysis : Use GC-MS to detect byproducts (e.g., m/z 74 in GC-MS indicates methyl ester contaminants) .

Q. How is computational modeling applied to predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates transition states for Pd-mediated alkyne activation, guiding the design of regioselective reactions. Studies correlate HOMO/LUMO energies with experimental reaction rates .

Methodological Guidance

Q. What analytical workflows are recommended for characterizing novel this compound derivatives?

Follow a tiered approach:

- Purity Check : TLC or HPLC.

- Structural Confirmation : Combine 1H/13C NMR, FTIR, and HRMS.

- Advanced Analysis : X-ray crystallography or 2D NMR (COSY, HSQC) for complex stereochemistry .

Q. How can this compound serve as a building block in multi-step organic syntheses?

As a Weinreb amide analog, it participates in nucleophilic acylations to form ketones or aldehydes. For example, Grignard reagents add to the amide carbonyl, enabling access to α,β-alkynyl ketones for drug intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.